molecular formula C19H23NOS B11498377 N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B11498377
M. Wt: 313.5 g/mol
InChI Key: GCWZMHQNWDKPMI-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-cyclohexyl-2-phenylethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C19H23NOS/c21-19(18-12-7-13-22-18)20-14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1,3-4,7-9,12-13,16-17H,2,5-6,10-11,14H2,(H,20,21)

InChI Key

GCWZMHQNWDKPMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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